molecular formula C19H19N3O2 B6346967 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354923-31-1

4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No.: B6346967
CAS No.: 1354923-31-1
M. Wt: 321.4 g/mol
InChI Key: OHJFFDXPQRGPJE-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 2,4-dimethoxy-substituted phenyl ring at position 4 and a 3-methylphenyl group at position 6 of the pyrimidine core. The methoxy and methyl substituents are electron-donating groups, which may influence electronic distribution and binding affinity compared to halogenated or electron-withdrawing analogs.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-5-4-6-13(9-12)16-11-17(22-19(20)21-16)15-8-7-14(23-2)10-18(15)24-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJFFDXPQRGPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chalcone Precursor

The chalcone-based approach derives from methods used to synthesize structurally related 2-aminopyrimidines. For the target compound, the chalcone precursor is synthesized via an Aldol condensation between 2,4-dimethoxyacetophenone and 3-methylbenzaldehyde (or vice versa). This reaction typically employs a base such as sodium hydroxide (40–60°C, ethanol solvent), yielding an α,β-unsaturated ketone.

Key parameters:

  • Molar ratio: 1:1 ketone-to-aldehyde.

  • Solvent: Ethanol or methanol.

  • Yield: ~70–85% (based on analogous reactions).

Regioselectivity challenges arise due to the asymmetry of the aryl groups. Computational studies suggest that electron-donating methoxy groups enhance reactivity at the β-position, favoring the desired chalcone isomer.

Pyrimidine Ring Formation

Cyclization of the chalcone with guanidine hydrochloride under basic conditions forms the pyrimidine core. The mechanism involves nucleophilic attack by the amidine nitrogen, followed by cyclodehydration.

Optimized conditions (adapted from):

ParameterValue
Guanidine ratio1.2 equivalents
Solventn-Butanol
Temperature120°C (reflux)
Reaction time12–18 hours
BaseSodium ethoxide (2 equivalents)
Yield45–52%

Microwave-assisted synthesis (100°C, 30 minutes) has been reported to improve yields to ~60% for similar systems. However, scalability remains a limitation.

Halogenated Pyrimidine Cross-Coupling Approach

Starting Material: 2-Amino-4,6-dichloropyrimidine

This method leverages 2-amino-4,6-dichloropyrimidine as a versatile intermediate. The compound is synthesized via ammonolysis of 2,4,6-trichloropyrimidine under controlled conditions:

Reaction protocol:

  • Ammonolysis:

    • Reactants: 2,4,6-trichloropyrimidine + aqueous ammonia (10:1 molar ratio).

    • Conditions: 50–60°C, 4–6 hours.

    • Yield: 89–92%.

  • Purification: Crystallization from ice-cold water removes unreacted starting material.

Sequential Suzuki-Miyaura Couplings

The dichloropyrimidine undergoes two Suzuki couplings to introduce the 2,4-dimethoxyphenyl and 3-methylphenyl groups.

First Coupling at Position 4

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
Boronic acid2,4-Dimethoxyphenylboronic acid (1.1 equivalents)
BaseK₂CO₃ (3 equivalents)
SolventDioxane/H₂O (4:1)
Temperature90°C, 12 hours
Yield78–84%

Second Coupling at Position 6

ParameterValue
CatalystPdCl₂(dppf) (3 mol%)
Boronic acid3-Methylphenylboronic acid (1.1 equivalents)
BaseNaHCO₃ (2 equivalents)
SolventToluene/EtOH (3:1)
Temperature80°C, 8 hours
Yield82–88%

Critical considerations:

  • Order of substitution: Position 4 reacts preferentially due to lower steric hindrance.

  • Protection strategies: The 2-amino group may require Boc protection to prevent side reactions, though this adds deprotection steps.

Comparative Analysis of Methods

Yield and Scalability

MethodOverall YieldScalabilityCost Efficiency
Chalcone cyclization45–60%ModerateHigh (cheap reagents)
Cross-coupling65–75%HighLow (Pd catalysts)

Regioselectivity Control

  • Cyclization route: Requires precise chalcone geometry; mixed isomers may form without directing groups.

  • Cross-coupling: Offers superior regiocontrol via sequential reactions.

Purity and Byproducts

  • Cyclization: Up to 15% dimeric byproducts.

  • Cross-coupling: <5% homocoupling byproducts with optimized catalysts.

Alternative Pathways and Emerging Techniques

One-Pot Tandem Reactions

Recent advances propose combining Aldol condensation and cyclization in a single pot using bifunctional catalysts (e.g., Fe³⁺-montmorillonite). Initial trials show promise (55% yield), but reproducibility remains unverified.

Photocatalytic Amination

Visible-light-mediated amination at position 2 has been demonstrated for related pyrimidines, reducing reliance on harsh ammonolysis conditions. However, functional group tolerance with methoxy substituents requires further study.

Industrial-Scale Considerations

Patent-Based Optimization

The CN102516182B patent highlights critical parameters for large-scale production:

  • Ammonolysis pressure: Atmospheric pressure minimizes equipment costs.

  • Alkaline catalyst recycling: NaOH can be recovered and reused for 3–5 batches without yield loss.

  • Waste reduction: Ethanol/water solvent systems enable >90% recovery via distillation.

Environmental Impact

  • Chalcone route: Generates HCl gas during cyclization, necessitating scrubbers.

  • Cross-coupling: Pd recovery systems (e.g., resin adsorption) reduce heavy metal waste .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Cellular Pathways: Influencing various cellular processes such as apoptosis, cell proliferation, or differentiation.

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Pyrimidin-2-amine Derivatives

Compound Substituents (Position 4/6) Activity (Target Pathogen) Reference
4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine 2,4-Dimethoxyphenyl / 3-Methylphenyl Not reported N/A
4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine 4-Chlorophenyl / 4-Morpholinophenyl Strong (S. aureus)
11b N-Ethylindole / p-Chlorophenyl IC50: 0.7 mmol L⁻¹ (C. albicans)

Enzyme Inhibition and Docking Studies

Substituent positioning and electronic properties critically influence enzyme binding:

  • 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine achieved the highest RabGGTase inhibition (GLIDE score: -12.3 kcal/mol) due to synergistic π-π stacking and hydrogen bonding from multiple methoxy groups .
  • 4-(2,4-Dichlorophenyl)-6-(9-methylcarbazol-3-yl)pyrimidin-2-amine (5i) inhibited urease (IC50: 19.4 µM), attributed to dichlorophenyl’s hydrophobic interactions .

The target compound’s dimethoxy groups may engage in hydrogen bonding but lack the steric bulk or electron-withdrawing effects seen in top-performing inhibitors.

Table 2: Enzyme Inhibition Profiles

Compound Target Enzyme Key Substituents Activity Reference
4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine N/A Methoxy, Methyl Not tested N/A
4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine RabGGTase Fluoro, Trimethoxy GLIDE: -12.3 kcal/mol
5i Urease Dichlorophenyl, Carbazole IC50: 19.4 µM

Cytotoxic and Anticancer Activity

Bis-pyrimidin-2-amine derivatives with halogenated aryl groups show potent cytotoxicity:

  • Compound s9 (bis-dichlorophenyl) exhibited IC50 = 1.26 ± 1.7 µM against HCT116 colorectal cancer cells .
  • 4-(N-Ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)pyrimidin-2-amine (11a) showed IC50 = 0.7 mmol L⁻¹ against HEPG2 and MCF7 cells .

The target compound’s lack of halogens may reduce cytotoxicity compared to dichlorophenyl analogs.

Table 3: Cytotoxicity Comparison

Compound Substituents Cancer Cell Line (IC50) Reference
4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine Methoxy, Methyl Not reported N/A
s9 Bis-dichlorophenyl HCT116: 1.26 µM
11a Indole, p-Methoxyphenyl HEPG2: 0.7 mmol L⁻¹

Biological Activity

4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 4-(2,4-dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
  • Molecular Formula : C19H19N3O2
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 1354923-31-1

The biological activity of 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit or activate various enzymes, influencing metabolic pathways.
  • Receptor Modulation : The compound may modulate signaling pathways by interacting with specific receptors.
  • Cellular Pathway Influence : It can affect processes such as apoptosis, cell proliferation, and differentiation.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. For example, studies have shown that it induces apoptosis in cancer cells and inhibits cell proliferation. The following table summarizes findings related to its anticancer effects:

StudyCell LineEC50 (µM)Mechanism
MCF-710Apoptosis induction
HCT-11612CDK9 inhibition
LoVo15STAT3 inhibition

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various pathogens. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • Biofilm Inhibition : The compound demonstrated significant inhibition of biofilm formation in tested bacterial strains.

Case Studies

  • Anticancer Activity in MCF-7 Cells
    • A study evaluated the effect of the compound on MCF-7 breast cancer cells and found that it induced apoptosis with an EC50 value of 10 µM. The mechanism was linked to the inhibition of specific signaling pathways associated with cell survival.
  • Inhibition of CDK9 in HCT-116 Cells
    • In another study focusing on colorectal cancer cells (HCT-116), the compound inhibited CDK9 activity, leading to reduced cell proliferation and increased apoptosis rates.

Q & A

Q. Optimization Strategies :

  • Temperature : 80–120°C for cyclization steps to balance reaction rate and side-product formation .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene minimizes by-products in coupling reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling, with ligand tuning to improve efficiency .
  • Process Optimization : Design of Experiments (DoE) and continuous flow reactors improve yield and reproducibility .

Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Basic Research Question
Definitive structural elucidation requires complementary techniques:

  • X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., N–H⋯N hydrogen bonds observed in related pyrimidines) .
  • NMR spectroscopy :
    • 1H/13C NMR: Assign substituent positions via coupling patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–8.0 ppm).
    • 2D NMR (COSY, NOESY): Confirms spatial proximity of substituents.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₁₉H₂₀N₃O₂: expected 338.1504).
  • IR spectroscopy : Identifies amine (–NH₂ stretch ~3300–3500 cm⁻¹) and aromatic C–H bending (~700–900 cm⁻¹) .

Advanced Consideration : Differential scanning calorimetry (DSC) detects polymorphic forms, critical for reproducibility in biological assays .

How can computational chemistry aid in predicting the reactivity or biological targets of this pyrimidine derivative?

Advanced Research Question

  • Reactivity Prediction :
    • Density Functional Theory (DFT): Models transition states to predict regioselectivity in substitution reactions (e.g., para vs. ortho substitution on aryl rings) .
    • Reaction Pathway Screening: Automated tools (e.g., ICReDD’s quantum-chemical workflows) prioritize viable synthetic routes .
  • Biological Target Prediction :
    • Molecular Docking: Screens against kinase or GPCR libraries to identify plausible binding modes (e.g., ATP-binding pockets due to pyrimidine’s planar structure).
    • Machine Learning: Trains on structural analogs (e.g., 6-(3-methylphenyl)pyrimidines) to predict cytotoxicity or target engagement .

What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Advanced Research Question
Discrepancies often arise from assay variability or structural analogs. A systematic approach includes:

  • Structural Benchmarking : Compare activity against analogs with defined substituent effects (e.g., replacing 2,4-dimethoxy with chloro groups reduces solubility but increases potency ).
  • Dose-Response Validation : Re-test under standardized conditions (e.g., IC₅₀ determination in triplicate, using a common cell line like HEK293).
  • Target Engagement Studies :
    • Surface Plasmon Resonance (SPR): Quantifies direct binding to purified targets (e.g., kinases).
    • Thermal Shift Assays: Confirms stabilization of target proteins upon compound binding .

What are the key considerations when designing in vitro assays to evaluate the compound's mechanism of action?

Advanced Research Question

  • Cell Model Selection :
    • Primary vs. Immortalized Lines: Primary cells better mimic in vivo physiology but have higher variability.
    • 3D Cultures: Spheroids or organoids improve relevance for tissue penetration studies.
  • Control Design :
    • Positive Controls: Use established inhibitors (e.g., staurosporine for kinase inhibition).
    • Vehicle Controls: Account for solvent effects (e.g., DMSO <0.1%).
  • Endpoint Specificity :
    • Orthogonal Assays: Combine ATP-based viability assays with Western blotting (e.g., phospho-ERK for MAPK pathway analysis).
    • Time-Course Experiments: Distinguish acute vs. delayed effects .

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